molecular formula C11H15N5O4 B12398442 (2R,3S,5R)-2-(6-amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3S,5R)-2-(6-amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12398442
M. Wt: 281.27 g/mol
InChI Key: IQZWKGWOBPJWMX-DWVWSIQXSA-N
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Description

(2R,3S,5R)-2-(6-amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog that plays a significant role in various biochemical and pharmaceutical applications. This compound is structurally related to naturally occurring nucleosides and is often used in the synthesis of antiviral and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-2-(6-amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ribose derivatives and purine bases.

    Glycosylation Reaction: The ribose derivative undergoes a glycosylation reaction with the purine base under acidic or basic conditions to form the nucleoside analog.

    Purification: The crude product is purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Automated Purification Systems: These systems are employed to streamline the purification process and achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-2-(6-amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the purine base or the ribose moiety.

    Substitution: The amino group on the purine base can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

    Electrophiles: Halogenating agents or alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include modified nucleosides with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

(2R,3S,5R)-2-(6-amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is used in studies of nucleic acid metabolism and enzyme interactions.

    Medicine: It serves as a precursor for antiviral and anticancer drugs, contributing to the development of therapeutic agents.

    Industry: The compound is used in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-2-(6-amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, thereby disrupting the normal function of these enzymes and preventing the replication of genetic material.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features.

    2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapy.

    Vidarabine: An antiviral nucleoside analog with a similar purine base.

Uniqueness

(2R,3S,5R)-2-(6-amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and therapeutic potential. Its ability to selectively inhibit viral and cancer cell replication makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

(2R,3S,5R)-2-(6-amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4/c1-4-14-9(12)6-10(15-4)16(3-13-6)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,14,15)/t5-,7?,8+,11-/m1/s1

InChI Key

IQZWKGWOBPJWMX-DWVWSIQXSA-N

Isomeric SMILES

CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O)N

Canonical SMILES

CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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